molecular formula C8H11N3O3 B2840304 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid CAS No. 1909286-60-7

1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid

Cat. No. B2840304
CAS RN: 1909286-60-7
M. Wt: 197.194
InChI Key: MNPYANWHSJEFHD-RNFRBKRXSA-N
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Description

“1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” is a compound with the molecular weight of 197.19 . It is a powder at room temperature . The IUPAC name for this compound is 1-((1R,2R)-2-hydroxycyclopentyl)-1H-1,2,3-triazole-4-carboxylic acid .


Synthesis Analysis

The synthesis of triazole compounds, including “this compound”, can be achieved through various methods . One common method is the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes . This reaction is reliable, regioselective, and high-yielding .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The compound also contains a hydroxycyclopentyl group and a carboxylic acid group .


Chemical Reactions Analysis

Triazole compounds, including “this compound”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 197.19 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Triazoles, including derivatives like 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid, have garnered attention in medicinal chemistry for their diverse biological activities. Research indicates that these compounds can act as bioisosteres for various functional groups, such as amides, esters, and carboxylic acids, making them versatile scaffolds for drug design. For example, a study highlighted the synthesis of 1,2,3-triazole derivatives through copper(I)-catalyzed azide–alkyne cycloaddition, exploring their potential as 17β-HSD1 inhibitors for breast cancer treatment. These compounds demonstrated good molecular scaffold characteristics for inhibiting 17β-HSD1, underscoring their potential in developing new therapeutic agents for mammary tumors (Hernández-López et al., 2020).

Synthesis of Bioactive Compounds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives has been explored for creating bioactive compounds based on the triazole scaffold. This approach aims to develop collections of peptidomimetics or biologically active compounds. A method leveraging ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides provides a protected version of this triazole amino acid, which is then used to synthesize triazole-containing dipeptides and HSP90 inhibitors, demonstrating the versatility of triazole derivatives in drug discovery (Ferrini et al., 2015).

Chemical and Biological Properties of Triazoles

Research on the chemistry of 1,2,3-triazoles reveals their application as light stabilizers, optical brightening agents, and precursors for azapurines and similar heterocyclic systems with potential anti-carcinogenic properties. The thermal cycloaddition of azides to acetylenes provides a versatile route to 1,2,3-triazoles, incorporating a wide range of substituents for various applications (Gilchrist & Gymer, 1974).

Novel Triazole Derivatives for Therapeutic Applications

A review of patents between 2008 and 2011 on 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole derivatives underscores the triazoles' significance in developing new drugs with diverse biological activities. These derivatives have been explored for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, indicating the ongoing interest and potential of triazole-based compounds in addressing various health conditions (Ferreira et al., 2013).

Future Directions

The future directions for “1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their versatile biological activities, these compounds could be synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

1-[(1R,2R)-2-hydroxycyclopentyl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYANWHSJEFHD-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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